molecular formula C27H32O14 B1676964 Narirutin CAS No. 14259-46-2

Narirutin

Cat. No.: B1676964
CAS No.: 14259-46-2
M. Wt: 580.5 g/mol
InChI Key: HXTFHSYLYXVTHC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Narirutin, a dietary flavonoid found in citrus fruits, has been shown to have significant chemotherapeutic potential . It functions in a variety of cancer cells by regulating several pathways . One of the primary targets of this compound is TMEM16A , a molecular target that is specifically overexpressed in lung cancer . This compound has also been shown to modify many other molecular targets linked to the development of cancer, including drug transporters, cell cycle mediators, transcription factors, reactive oxygen species, reactive nitrogen species, and inflammatory cytokines .

Mode of Action

This compound interacts with its targets to bring about changes that include cell cycle arrest, apoptosis, antiangiogenic, antimetastatic, and DNA repair . For instance, this compound inhibits the molecular target TMEM16A, which is specifically overexpressed in lung cancer . It also decreases the PI3K/AKT and ERK/MAPK signal transduction cascades and stimulates the PTEN pathway in dormant PC-3 cells to prevent cell cycle re-entry .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to regulate pathways that include cell cycle arrest, apoptosis, antiangiogenic, antimetastatic, and DNA repair . These pathways play a crucial role in the development and progression of cancer, and their regulation by this compound contributes to its anticancer effects .

Pharmacokinetics

It is known that this compound is a type of flavanone with a sugar moiety in its structure, which is widely found in citrus fruits . The bioavailability of this compound may be influenced by factors such as its structural makeup and the presence of other compounds in the citrus fruits where it is found .

Result of Action

The result of this compound’s action is a decrease in the growth of several cancer cells, including those from gliomas, prostates, pancreatic, ovarian, skin, liver, colon, lung, cervical, and breast cancers . It has also been found to have a significant impact on controlling hyperglycemia and fat metabolism . Furthermore, this compound has been shown to reduce inflammation and eosinophil levels in the peripheral circulation and bronchoalveolar lavage fluid (BALF), interleukin (IL)-4, and IgE levels in serum in a mouse model of allergic eosinophilic airway inflammation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of other compounds in the citrus fruits where this compound is found may affect its bioavailability and, consequently, its efficacy . Additionally, the specific cellular environment in which this compound acts, such as the type of cancer cell, may also influence its action .

Biochemical Analysis

Biochemical Properties

Narirutin functions in a variety of cancer cells by regulating several pathways that include cell cycle arrest, apoptosis, antiangiogenic, antimetastatic, and DNA repair . It has been shown to modify many molecular targets linked to the development of cancer, including drug transporters, cell cycle mediators, transcription factors, reactive oxygen species, reactive nitrogen species, and inflammatory cytokines .

Cellular Effects

This compound has substantial chemotherapeutic potential, as demonstrated by numerous experimental studies . It influences cell function by regulating several pathways that include cell cycle arrest, apoptosis, antiangiogenic, antimetastatic, and DNA repair .

Molecular Mechanism

At the molecular level, this compound exerts its effects by modifying many molecular targets linked to the development of cancer, including drug transporters, cell cycle mediators, transcription factors, reactive oxygen species, reactive nitrogen species, and inflammatory cytokines .

Temporal Effects in Laboratory Settings

It is known that this compound has a molar weight of 580.539 g/mol and the chemical formula C 27 H 32 O 14 .

Dosage Effects in Animal Models

It is known that this compound has substantial chemotherapeutic potential, as demonstrated by numerous experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to modify many molecular targets linked to the development of cancer, including drug transporters, cell cycle mediators, transcription factors, reactive oxygen species, reactive nitrogen species, and inflammatory cytokines .

Transport and Distribution

It is known that this compound has a molar weight of 580.539 g/mol and the chemical formula C 27 H 32 O 14 .

Subcellular Localization

It is known that this compound has substantial chemotherapeutic potential, as demonstrated by numerous experimental studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Narirutin can be synthesized through the enzymatic conversion of naringenin-7-O-glucoside in grapefruit by a 1–6 rhamnosyltransferase enzyme . This process involves the addition of a rhamnose moiety to the glucoside, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves extraction from citrus fruit peels, where it is present in significant amounts . The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Narirutin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions involving this compound often use nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives.

Comparison with Similar Compounds

  • Naringin
  • Hesperidin
  • Naringenin

Narirutin stands out due to its unique sugar moiety and its potent therapeutic properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-7,10,16,18,20-29,31-36H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTFHSYLYXVTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Narirutin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033740
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

924.00 to 925.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Narirutin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033740
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14259-46-2
Record name Narirutin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033740
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

160 - 165 °C
Record name Narirutin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033740
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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